molecular formula C12H16N2O3 B5638805 1-[(2-Nitrophenyl)methyl]piperidin-4-ol CAS No. 184921-10-6

1-[(2-Nitrophenyl)methyl]piperidin-4-ol

Cat. No.: B5638805
CAS No.: 184921-10-6
M. Wt: 236.27 g/mol
InChI Key: WTSNTDKLJQABLL-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a 2-nitrophenylmethyl substituent attached to the nitrogen of a 4-hydroxypiperidine ring. The nitro group in the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and biological interactions. This suggests that this compound may serve as a scaffold for drug discovery, with its nitro group playing a critical role in target binding or metabolic stability.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-5-7-13(8-6-11)9-10-3-1-2-4-12(10)14(16)17/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNTDKLJQABLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278298
Record name 1-[(2-Nitrophenyl)methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-10-6
Record name 1-[(2-Nitrophenyl)methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184921-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Nitrophenyl)methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents profoundly influence solubility, logP, and metabolic stability:

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Substituent Features
1-[(2-Nitrophenyl)methyl]piperidin-4-ol 236.25 ~1.8 Nitro group (polar, electron-withdrawing)
P4MP4 184.28 ~0.5 Piperidinylmethyl (basic, hydrophilic)
T0Y 197.30 ~1.5 Thiophene (moderately hydrophobic)
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol 240.23 ~1.6 Fluoro-nitro (enhanced polarity)

Trends:

  • Nitro groups increase molecular polarity but may reduce membrane permeability compared to alkyl or aryl substituents.

Structural and Functional Insights

  • SK1 Inhibitors (RB-005/RB-019): The 4-hydroxypiperidine moiety is critical for SK1 inhibition. The 2-nitrophenyl group in this compound could mimic the phenethyl group’s spatial arrangement in RB-005, with the nitro group providing additional electrostatic interactions .
  • Antiparasitic Agents (LAS52160953): The trimethylphenoxy group in LAS52160953 occupies hydrophobic pockets, suggesting that this compound’s nitro group might interact similarly with residues like Tyr914 or Asp920 .
  • Dopamine Receptor Ligands: Piperidin-4-ol derivatives with indolylmethyl substituents () show D2 receptor antagonism, implying that substituting nitro for indole could shift activity toward different targets (e.g., kinases or proteases) .

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